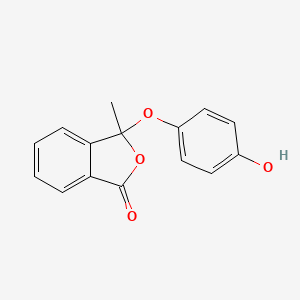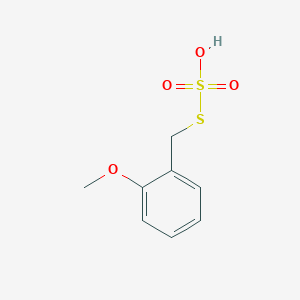
2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with chlorine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the chlorination of 4-(difluoromethyl)pyridine, followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or amine derivatives under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve scalable and economical methods to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process. These methods are designed to minimize by-products and optimize reaction conditions for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
In chemistry, 2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology
The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a lead compound in the design of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as an active pharmaceutical ingredient. Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for large-scale production of these products.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-(trifluoromethyl)pyridine
- 2,5-Dichloro-4-(methyl)pyridine
- 2,5-Dichloro-4-(ethyl)pyridine
Uniqueness
Compared to similar compounds, 2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and agrochemicals.
Properties
Molecular Formula |
C6H4Cl2F2N2 |
|---|---|
Molecular Weight |
213.01 g/mol |
IUPAC Name |
2,5-dichloro-4-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4Cl2F2N2/c7-2-1-12-5(8)4(11)3(2)6(9)10/h1,6H,11H2 |
InChI Key |
KMLHELFLNPHCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


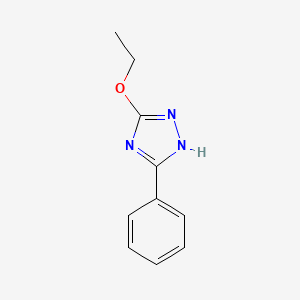
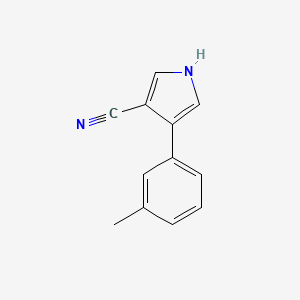
![5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12869147.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12869157.png)
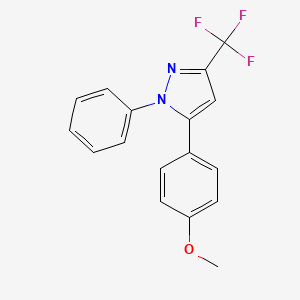
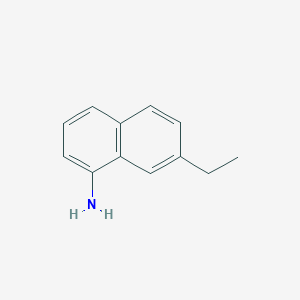
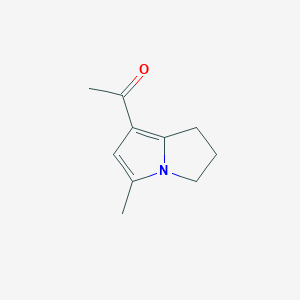
![1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869184.png)
![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)

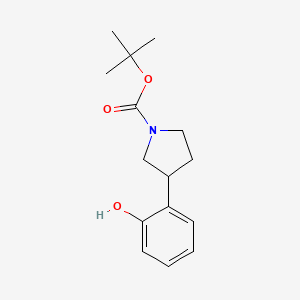
![1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one](/img/structure/B12869212.png)
